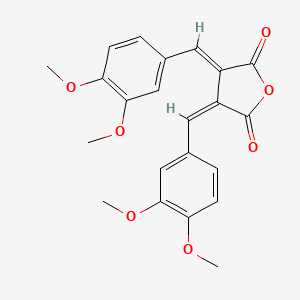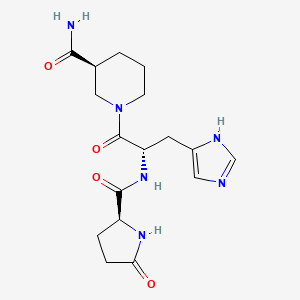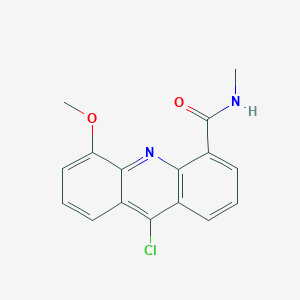
1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)- is a complex organic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. The specific synthetic route for this compound may involve:
Step 1: Formation of the hydrazide intermediate.
Step 2: Cyclization with a carboxylic acid derivative under acidic or basic conditions.
Step 3: Introduction of the dichloro and methylethoxy substituents through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazoles can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring to form hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: In the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: As potential herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazoles in biological systems often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazoles: Differ in the position of the nitrogen atoms in the ring.
1,3,4-Thiadiazoles: Contain a sulfur atom instead of an oxygen atom in the ring.
1,3,4-Triazoles: Contain an additional nitrogen atom in the ring.
Uniqueness
1,3,4-Oxadiazoles are unique due to their specific ring structure and the ability to introduce various substituents, which can significantly alter their chemical and biological properties.
Eigenschaften
CAS-Nummer |
54996-61-1 |
|---|---|
Molekularformel |
C15H18Cl2N2O4 |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
3-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-(1-hydroxy-2-methylpropan-2-yl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C15H18Cl2N2O4/c1-8(2)22-12-6-11(9(16)5-10(12)17)19-14(21)23-13(18-19)15(3,4)7-20/h5-6,8,20H,7H2,1-4H3 |
InChI-Schlüssel |
MGLUPKSDPSAHKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)CO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



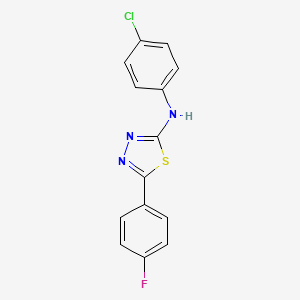
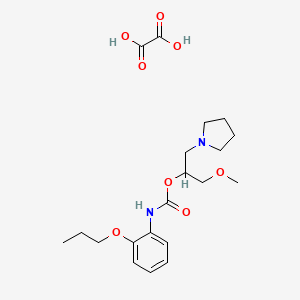
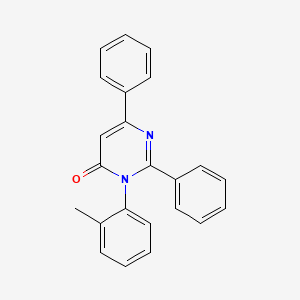


![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
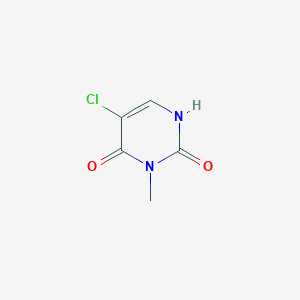
![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
